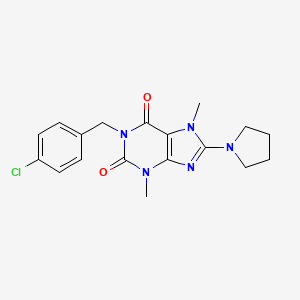

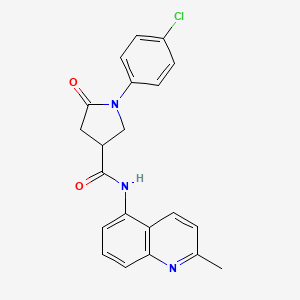

![molecular formula C24H23FN4O2S2 B2476016 4-({2-[4-(5-Fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]-2-oxoethyl}thio)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine CAS No. 690647-17-7](/img/structure/B2476016.png)

4-({2-[4-(5-Fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]-2-oxoethyl}thio)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

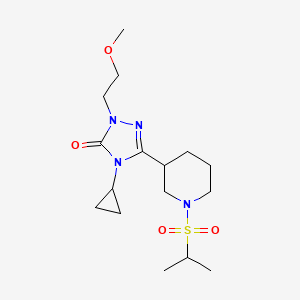

The compound seems to contain a 5-Fluoro-1,2-benzisoxazol-3-yl moiety . This moiety is found in several pharmacologically active compounds and is known to exhibit various biological activities .

Synthesis Analysis

A synthetic route to N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives has been described using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives . The target products were obtained with 55–92% yields in relatively short reaction times .Molecular Structure Analysis

The structure of the synthesized compounds was confirmed by 1H and 13C NMR and mass spectra .Chemical Reactions Analysis

The compound seems to be involved in the synthesis of atypical antipsychotics such as risperidone, paliperidone, and iloperidone .Physical and Chemical Properties Analysis

The compound 3-[1-(4,6-Dimethoxy-1,3,5-triazin-2-yl)piperidin-4-yl]-6-fluoro-1,2-benzoxazole has a yield of 91%, appears as a milky white solid, and has a melting point of 158–160°C .Aplicaciones Científicas De Investigación

Antitrichinellosis and Antiprotozoal Activity

The compound 4-({2-[4-(5-Fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]-2-oxoethyl}thio)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine and its derivatives have been studied for their potential as antitrichinellosis and antiprotozoal agents. A study highlighted the synthesis of novel thieno[2,3-d]pyrimidin-4(3H)-ones containing benzimidazole ring. These compounds showed promising activity against Trichinella spiralis, with some derivatives surpassing the efficacy of the standard treatment, albendazole. Additionally, compounds demonstrated 100% effectiveness against Lamblia muris in white mice after a five-day treatment course, indicating potential as effective antiparasitic agents (Mavrova et al., 2010).

Antimicrobial Activity

The antimicrobial properties of tetrahydrobenzothieno[2,3-d]pyrimidine derivatives were explored in several studies. One research synthesized derivatives as potential antimicrobial agents, finding that certain compounds were highly active against Candida albicans and Staphylococcus aureus. These findings suggest that these derivatives can be potent antimicrobial agents, providing a basis for further research and drug development (Soliman et al., 2009).

Antitumor Activity

Studies have also explored the antitumor properties of these compounds. A series of 2,4,6-trisubstituted pyrimidine derivatives containing benzothiazole moiety were synthesized and evaluated for their antitumor activities against various cancer cells. Some compounds exhibited moderate to strong antitumor activities, particularly against human prostate cancer cells, suggesting potential as high-efficiency antitumor drugs (Li et al., 2020).

Mecanismo De Acción

Propiedades

IUPAC Name |

1-[4-(5-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]-2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23FN4O2S2/c25-15-5-6-18-17(11-15)22(28-31-18)14-7-9-29(10-8-14)20(30)12-32-23-21-16-3-1-2-4-19(16)33-24(21)27-13-26-23/h5-6,11,13-14H,1-4,7-10,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVWAHLBVODBGJG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C3=C(S2)N=CN=C3SCC(=O)N4CCC(CC4)C5=NOC6=C5C=C(C=C6)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23FN4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

482.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

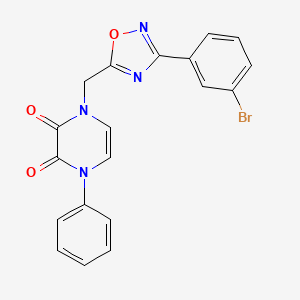

![(E)-2-(2-Chlorophenyl)-N-[[(2R,5S)-5-(3-methyl-1,2,4-oxadiazol-5-yl)oxolan-2-yl]methyl]ethenesulfonamide](/img/structure/B2475941.png)

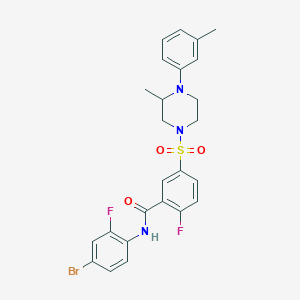

![1-(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone](/img/structure/B2475942.png)

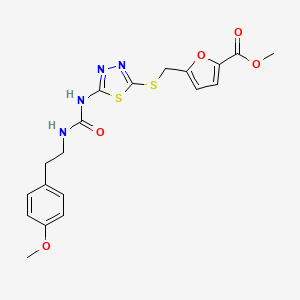

![3-[(3-aminopyrrolidin-1-yl)carbonyl]-6-methyl[1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one hydrochloride](/img/structure/B2475947.png)

![(3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(3,4-dihydroxyphenyl)methanone](/img/structure/B2475952.png)